2-(Cbz-Amino)-5-chlorobenzothiophene
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Overview
Description
2-(Cbz-Amino)-5-chlorobenzothiophene is a compound that features a benzothiophene core substituted with a chlorinated and a carbobenzyloxy (Cbz) protected amino group. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring, and they are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-Amino)-5-chlorobenzothiophene typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group. This protection is achieved by reacting the amino group with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate . The chlorination of the benzothiophene core can be carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cbz-Amino)-5-chlorobenzothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products
Oxidation: Oxidized benzothiophene derivatives
Reduction: Deprotected amino benzothiophene
Substitution: Substituted benzothiophene derivatives
Scientific Research Applications
2-(Cbz-Amino)-5-chlorobenzothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cbz-Amino)-5-chlorobenzothiophene involves its interaction with specific molecular targets and pathways. The Cbz protecting group can be removed under specific conditions to reveal the free amino group, which can then participate in various biochemical reactions. The benzothiophene core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-(Cbz-Amino)-benzothiophene: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
5-chlorobenzothiophene: Lacks the Cbz-protected amino group, limiting its applications in peptide synthesis and medicinal chemistry.
2-(Boc-Amino)-5-chlorobenzothiophene: Uses a different protecting group (Boc) which can be removed under acidic conditions.
Uniqueness
2-(Cbz-Amino)-5-chlorobenzothiophene is unique due to the presence of both the Cbz-protected amino group and the chlorine substitution on the benzothiophene core. This combination allows for versatile chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
benzyl N-(5-chloro-1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCJSUUYAODKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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